6-((Furan-2-ylmethyl)amino)pyridazin-3-ol

Vue d'ensemble

Description

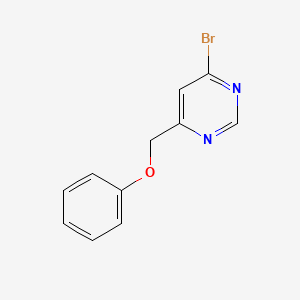

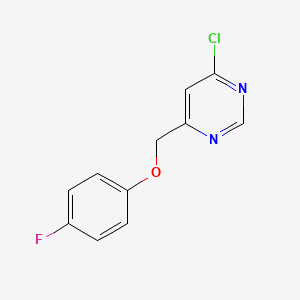

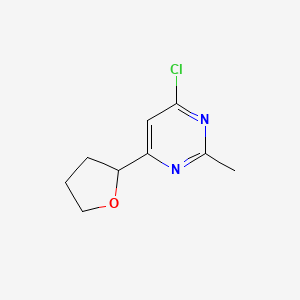

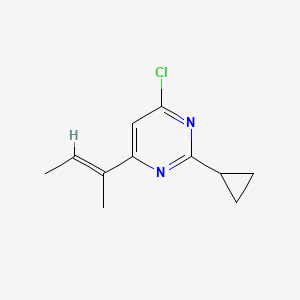

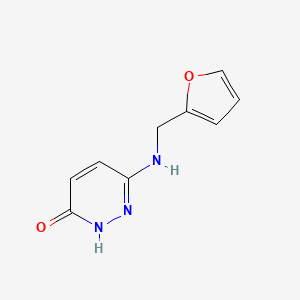

The compound “6-((Furan-2-ylmethyl)amino)pyridazin-3-ol” is a derivative of pyridazin-3-one, which is a class of compounds that have been studied for their potential therapeutic value . It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of pyridazin-3-one derivatives were synthesized and evaluated for their antidepressant effect . The synthesis of these compounds often involves the use of coupling reagents and microwave-assisted conditions .Molecular Structure Analysis

The molecular structure of “6-((Furan-2-ylmethyl)amino)pyridazin-3-ol” consists of a pyridazin-3-ol core with a furan-2-ylmethyl group attached to the nitrogen atom . The furan ring contributes to the three-dimensionality of the molecule .Applications De Recherche Scientifique

Pharmaceutical Applications

Antimycobacterial and Antifungal Activities: This compound has been synthesized and evaluated for its potential in treating infections caused by Mycobacterium tuberculosis as well as its antifungal properties against pathogens like C. albicans and C. parapsilosis . The furan moiety, in particular, is a key structural component that contributes to the biological activity of the molecule.

Agricultural Chemistry

Herbicide and Pesticide Development: Derivatives of pyridazinone, which include the furan-2-ylmethyl group, are known for their herbicidal and antifeedant properties . These compounds can be utilized in the development of new agrochemicals that help protect crops from pests and weeds.

Material Science

Polymer Synthesis: Furan derivatives are crucial in the synthesis of various polymers. The furan moiety within the structure of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol can potentially be used to create novel polymeric materials with unique properties suitable for industrial applications .

Environmental Science

Pollutant Degradation: Compounds containing furan structures have been studied for their role in the degradation of environmental pollutants. The reactivity of the furan ring makes it a candidate for developing methods to break down harmful chemicals in the environment .

Biochemistry

Enzyme Inhibition: The pyridazinone ring system is known to interact with various enzymes, potentially inhibiting their activity. This interaction can be exploited in biochemical research to study enzyme mechanisms or develop enzyme inhibitors for therapeutic use .

Chemical Engineering

Catalysis: The furan moiety is a versatile building block in catalysis. It can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms, which are important reactions in chemical synthesis and engineering .

Orientations Futures

The future directions for the study of “6-((Furan-2-ylmethyl)amino)pyridazin-3-ol” and similar compounds could involve further exploration of their potential therapeutic value. For instance, there is interest in the potential of pyridazin-3-one derivatives for the management of mental depression . Additionally, the use of furan platform chemicals derived from biomass represents a promising direction for the chemical industry .

Propriétés

IUPAC Name |

3-(furan-2-ylmethylamino)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c13-9-4-3-8(11-12-9)10-6-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNFFCHGRUPEQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((Furan-2-ylmethyl)amino)pyridazin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.